Enniatin A Exhibits 2.2-Fold Higher ACAT Inhibitory Potency Than Enniatin A1
In a direct comparative enzyme assay using rat liver microsomes, Enniatin A inhibited acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 22 µM, whereas Enniatin A1 achieved half-maximal inhibition at 49 µM [1]. This represents a 2.2-fold potency advantage for Enniatin A over its closest structural analog. Both compounds were evaluated under identical experimental conditions within the same study.
| Evidence Dimension | ACAT enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | Enniatin A IC50 = 22 µM |
| Comparator Or Baseline | Enniatin A1 IC50 = 49 µM |
| Quantified Difference | 2.2-fold higher potency (49/22) |
| Conditions | Rat liver microsome ACAT enzyme assay, as described in Tomoda et al. 1992 |
Why This Matters
For researchers investigating ACAT as a target in atherosclerosis or lipid metabolism, Enniatin A provides a lower concentration working range, reducing compound usage and potential solvent interference in cell-based follow-up assays.
- [1] Tomoda, H., Huang, X. H., Cao, J., Nishida, H., Nagao, R., Okuda, S., Tanaka, H., Omura, S., Arai, H., & Inoue, K. (1992). Inhibition of acyl-CoA: cholesterol acyltransferase activity by cyclodepsipeptide antibiotics. The Journal of Antibiotics, 45(10), 1626-1632. View Source
